molecular formula C8H17Cl2FN2 B3002912 4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride CAS No. 1803588-38-6

4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride

Cat. No.: B3002912
CAS No.: 1803588-38-6
M. Wt: 231.14
InChI Key: URIDQHGCHQFRFK-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride is a chemical compound that belongs to the class of azetidines and piperidines It is characterized by the presence of an azetidine ring and a fluorinated piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride typically involves the formation of the azetidine and piperidine rings followed by their functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can act as a potent inhibitor of several enzymes, including human tryptase and chymase . The fluorinated piperidine ring enhances the compound’s binding affinity and selectivity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride is unique due to the presence of both an azetidine ring and a fluorinated piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(azetidin-1-yl)-3-fluoropiperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2.2ClH/c9-7-6-10-3-2-8(7)11-4-1-5-11;;/h7-8,10H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIDQHGCHQFRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2CCNCC2F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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